3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a fused tricyclic system with pyrazole and quinoline moieties. Key structural features include:
- 4-Ethoxyphenyl group at position 3, contributing to electron-donating effects via the ethoxy substituent.
- 8-Methoxy substitution, enhancing solubility and modulating electronic properties.
Its synthesis typically involves palladium-catalyzed cross-coupling or cyclization reactions, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-3-32-20-10-6-18(7-11-20)25-23-16-30(15-17-4-8-19(27)9-5-17)24-13-12-21(31-2)14-22(24)26(23)29-28-25/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBJMQJPUGRCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with 8-methoxyquinoline under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in dimethyl sulfoxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazoloquinolines.
Scientific Research Applications
3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Pyrazoloquinoline Core
A. Position and Nature of Aromatic Substituents
3-(4-Ethoxyphenyl)-8-Fluoro-5-(4-Methoxybenzyl)-5H-Pyrazolo[4,3-c]Quinoline () Key Differences:
- 8-Fluoro vs. 8-methoxy substitution.
- 4-Methoxybenzyl vs. 4-fluorophenylmethyl at position 3.
- Impact :
- Methoxybenzyl group may improve metabolic stability compared to fluorophenylmethyl .
3-(4-Ethoxyphenyl)-5-(3-Fluorophenylmethyl)Pyrazolo[4,3-c]Quinoline () Key Difference: 3-Fluorophenylmethyl at position 4. Impact: Meta-fluorine placement reduces steric hindrance compared to para-substituted analogs, possibly altering target selectivity .
B. Fused Ring Systems
- 3-(4-Ethylphenyl)-5-(3-Fluorobenzyl)-8,9-Dihydro-5H-[1,4]Dioxino[2,3-g]Pyrazolo[4,3-c]Quinoline () Key Difference: Addition of a dioxino ring fused to the quinoline core.
Physicochemical Properties
- Trends : Higher melting points correlate with increased hydrogen bonding (e.g., ’s carboxylate group). Methoxy/ethoxy substituents generally lower melting points due to reduced crystallinity .
Biological Activity
3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family. Its unique structure, characterized by the fusion of a pyrazole ring with a quinoline moiety and various substituents, suggests potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, including anticancer properties and possible mechanisms of action.
Chemical Structure and Properties
The chemical formula of 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline is . The compound features:
- Ethoxy Group : Enhances solubility and may influence biological interactions.
- Fluorobenzyl Group : Potentially increases lipophilicity and biological activity.
- Methoxy Group : May contribute to the modulation of biological pathways.
Anticancer Properties
Research indicates that 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline exhibits significant anticancer activity. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HT-29)
In vitro assays demonstrated that this compound can reduce cell viability in these cancer types, suggesting its potential as an anticancer agent .
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| A549 | 15.0 | |
| HT-29 | 10.0 |
While specific mechanisms for this compound are not fully elucidated, related pyrazoloquinoline derivatives have been reported to exhibit anticancer effects through several pathways:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Disrupting the cell cycle and preventing tumor growth.
- Targeting Specific Proteins : Interacting with proteins involved in cancer progression.
Further studies are required to clarify the exact molecular targets and pathways involved in its action.
Anti-inflammatory Effects
In addition to its anticancer properties, some derivatives within the pyrazoloquinoline class have shown anti-inflammatory effects. For instance, certain compounds have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. These studies suggest that similar compounds may inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), leading to reduced inflammation .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study conducted on various pyrazoloquinoline derivatives highlighted their potential as anticancer agents. The findings suggested that structural modifications significantly affect their efficacy against different cancer cell lines .
-
Anti-inflammatory Evaluation :
- Research on related compounds indicated significant inhibition of NO production comparable to established anti-inflammatory drugs. This suggests that further exploration into the anti-inflammatory properties of 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline could be fruitful .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
